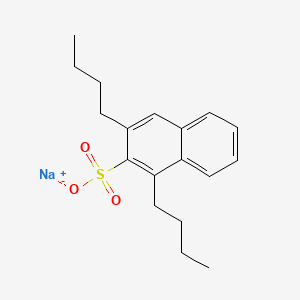

Sodium dibutylnaphthalene-2-sulphonate

Description

Positioning within Anionic Surfactant Science and Technology

Sodium dibutylnaphthalene-2-sulphonate is a prominent member of the anionic surfactant class, which are surface-active agents that carry a negative charge on their hydrophilic head group when dissolved in water. greenagrochem.com In an aqueous solution, it dissociates into a sodium cation (Na⁺) and a dibutylnaphthalene sulfonate anion. polymerchem.org Its molecular structure, with the bulky hydrophobic portion composed of the naphthalene (B1677914) core and two butyl chains, and the highly water-soluble sulfonate group, dictates its function. ligninchina.comlignincorp.com

This compound is distinguished from other surfactants by a specific combination of properties. It demonstrates excellent wetting, dispersing, and emulsifying capabilities. ligninchina.comsaapedia.org Unlike some surfactants, it exhibits high stability in acidic and alkaline conditions, as well as in hard water containing calcium or magnesium ions. polymerchem.orgligninchina.comligninchina.com Compared to other anionic surfactants like sodium lauryl sulfate (B86663) (SLS), it produces less foam, which is advantageous in many industrial processes. greenagrochem.com The presence of the dibutyl groups enhances its wetting and emulsifying power compared to unsubstituted or lower-alkyl-chain naphthalene sulfonates. greenagrochem.comchemicalindustriessecrets.com

| Property | Description | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₃NaO₃S | ligninchina.comlignincorp.com |

| Molecular Weight | Approximately 342.43 g/mol | lignincorp.com |

| Appearance | Typically a beige solid (powder/granules) or a light yellow transparent liquid. | saapedia.orglignincorp.com |

| Solubility | Highly soluble in water; shows some solubility in organic solvents. | greenagrochem.comligninchina.comlignincorp.com |

| Surfactant Type | Anionic | ligninchina.comgreenagrochem.com |

| Key Functions | Wetting, dispersing, emulsifying, penetrating agent. | ligninchina.comchinalignin.com |

| Stability | Stable in acidic (pH > 2) and alkaline solutions, hard water, and thermally stable up to 200°C. | polymerchem.orgligninchina.com |

| Foaming | Produces moderate foam compared to lower molecular weight alkyl naphthalene sulfonates and less foam than surfactants like SLS. | greenagrochem.comligninchina.com |

Historical Development of Naphthalene Sulfonate Research

The foundation for compounds like this compound was laid with the development of polynaphthalene sulfonates (PNS) in the 1930s by IG Farben in Germany. hardtchemical.com These early synthetic surfactants, derived from fossil raw materials, were initially applied as dye dispersants in the textile industry and as essential components in the leather tanning process. hardtchemical.comfrontiersin.org

During World War II, research into naphthalene sulfonates intensified, particularly with their application as secondary emulsifiers in the production of synthetic rubber. hardtchemical.com Following the war, the applications for PNS expanded. A significant development occurred in the concrete industry, where they were adopted as superplasticizers, or high-range water reducers, to improve the workability and strength of concrete mixtures. hardtchemical.comwikipedia.org The synthesis process generally involves the sulfonation of naphthalene followed by condensation with formaldehyde (B43269), a process that has been refined over the decades to control properties like molecular weight and performance. hardtchemical.comgoogle.com The alkylation of the naphthalene ring, as seen in this compound, represents a further evolution, allowing for tailored surfactant properties. chemicalindustriessecrets.com

Contemporary Research Paradigms and Unaddressed Challenges

Current research on naphthalene sulfonates continues to explore new frontiers while addressing existing limitations. One area of investigation involves the synthesis of novel naphthalene-based surface-active ionic liquids. frontiersin.org This research aims to overcome issues like the low water solubility of some traditional naphthalene sulfonates by pairing a naphthalene sulfonate anion with organic cations, resulting in compounds with high thermal stability and enhanced surfactant properties. frontiersin.org

Despite their wide utility, naphthalene sulfonates face several challenges. A primary concern is their environmental profile. lignincorp.com While classified as biodegradable, the naphthalene core may degrade more slowly than the aliphatic chains of other surfactant types, leading to concerns about persistence in the environment. ligninchina.comlignincorp.com The aquatic toxicity of sulfonated aromatic compounds at high concentrations is also a subject of study. lignincorp.comnih.gov

Another challenge is performance competition from newer classes of surfactants. For instance, in high-performance concrete applications, polycarboxylate ethers can offer superior slump retention compared to naphthalene-based superplasticizers. polymerchem.org Research is also focused on the thermal stability of naphthalene sulfonates, particularly for applications in high-temperature environments like geothermal reservoirs, where they are used as tracers. wgtn.ac.nz Studies show that at temperatures above 300°C, these compounds can break down, which has implications for the interpretation of field data. wgtn.ac.nz

Interdisciplinary Significance of this compound in Advanced Systems

The unique properties of this compound have established its importance across a diverse range of disciplines and advanced systems. Its function as a powerful emulsifier, dispersant, and wetting agent makes it a critical component in numerous industrial formulations. ligninchina.com

In agriculture, it is used in pesticide and herbicide formulations, such as wettable powders (WP) and emulsifiable concentrates (EC). ligninchina.comgreenagrochem.com It acts as a dispersant to ensure the uniform distribution of active ingredients in water and as a wetting agent to improve spray coverage on plant surfaces. chinalignin.comgreenagrochem.com The textile industry utilizes it as a wetting and penetrating agent in dyeing and finishing processes to promote even dye uptake. ligninchina.comchinalignin.comgreenagrochem.com

In the manufacturing of paints and coatings, it serves as a dispersant for pigments and fillers, preventing settling and ensuring uniform color distribution. lignincorp.comchemicalindustriessecrets.com It is also employed in the production of industrial and institutional cleaners, where it helps to remove grease and oil from surfaces. ligninchina.comgreenagrochem.com Further applications are found in leather tanning, metalworking fluids, and as an emulsifier in the emulsion polymerization of rubber and latex. ligninchina.comchinalignin.comhardtchemical.com Its role as a plasticizer in concrete admixtures improves the workability and durability of the final product. polymerchem.orgchemicalindustriessecrets.com

| Industry/Field | Specific Application | Function | Source |

|---|---|---|---|

| Agriculture | Pesticide/Herbicide Formulations (WPs, SCs, ECs) | Dispersant, Wetting Agent | ligninchina.comchinalignin.comgreenagrochem.com |

| Textiles | Dyeing and Finishing | Wetting Agent, Penetrant, Dispersant | ligninchina.comligninchina.comchinalignin.com |

| Paints & Coatings | Pigment/Filler Dispersion | Dispersant | lignincorp.comchemicalindustriessecrets.com |

| Cleaning Products | Industrial & Household Cleaners, Degreasers | Emulsifier, Wetting Agent | ligninchina.comligninchina.comgreenagrochem.com |

| Construction | Concrete Admixtures | Plasticizer/Dispersant | polymerchem.orgchemicalindustriessecrets.com |

| Polymer & Rubber | Emulsion Polymerization, Latex Manufacturing | Emulsifier, Dispersing Agent | chinalignin.comhardtchemical.comgreenagrochem.com |

| Leather Tanning | Fatliquoring Process | Emulsifier, Softening Agent | ligninchina.comgreenagrochem.com |

| Metalworking | Lubricant and Coolant Emulsions | Emulsifier | ligninchina.com |

Structure

3D Structure of Parent

Properties

CAS No. |

93776-42-2 |

|---|---|

Molecular Formula |

C18H23NaO3S |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

sodium;1,3-dibutylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C18H24O3S.Na/c1-3-5-9-15-13-14-10-7-8-12-16(14)17(11-6-4-2)18(15)22(19,20)21;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |

InChI Key |

NIEGNJJAHOXNPJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C(=C1S(=O)(=O)[O-])CCCC.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Sodium Dibutylnaphthalene 2 Sulphonate

Fundamental Alkylation and Sulfonation Techniques

The traditional approach to synthesizing sodium dibutylnaphthalene-2-sulphonate involves well-established reactions in organic chemistry, primarily Friedel-Crafts alkylation and electrophilic aromatic sulfonation.

The first stage of the synthesis is the alkylation of naphthalene (B1677914) with butanol. This reaction is a classic example of Friedel-Crafts alkylation, where an acid catalyst is employed to generate an electrophile from the alcohol. In the presence of a strong acid like sulfuric acid, butanol is protonated, followed by the loss of a water molecule to form a butyl carbocation. This carbocation then acts as the electrophile, attacking the electron-rich naphthalene ring system.

The reaction can proceed through a series of alkylations, leading to mono-, di-, and poly-butylated naphthalene derivatives. At elevated temperatures, secondary reactions such as dealkylation and the disproportionation or transalkylation of dibutylnaphthalene can also occur. researchgate.net The reaction system is complex, with the main pathways being alkylation, dealkylation, and potential oligomerization of the butyl groups. researchgate.net

Following alkylation, the dibutylnaphthalene intermediate is sulfonated. This is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the naphthalene ring. Common sulfonating agents include concentrated sulfuric acid (H₂SO₄) or, more frequently, oleum (B3057394) (fuming sulfuric acid, which is a solution of sulfur trioxide, SO₃, in sulfuric acid). ligninchina.com Oleum is a particularly effective agent as the dissolved SO₃ is a potent electrophile.

The mechanism involves the attack of the aromatic ring on the sulfur trioxide electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A subsequent deprotonation step restores the aromaticity of the ring and yields the dibutylnaphthalene sulfonic acid. In many industrial processes, the same acid (oleum) used for alkylation also serves as the sulfonating agent in a one-pot synthesis. ligninchina.com

The final step in the synthesis is the conversion of the dibutylnaphthalene sulfonic acid into its corresponding sodium salt. This is a straightforward acid-base neutralization reaction. The sulfonic acid product is treated with an aqueous solution of an alkali base, typically sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). ligninchina.comgoogle.com The acidic proton of the -SO₃H group is transferred to the base, resulting in the formation of the water-soluble this compound and water. The pH of the final solution is carefully adjusted during this process. google.com

Advanced Synthesis Strategies for Structural Specificity

The properties of sodium dibutylnaphthalene sulphonate are highly dependent on the specific substitution pattern of the butyl and sulfonate groups on the naphthalene core. Therefore, advanced synthetic strategies focus on controlling the regioselectivity of the alkylation and sulfonation reactions to produce specific isomers.

Controlling the position of the butyl groups on the naphthalene ring is critical. The formation of specific isomers, such as 2,6-dibutylnaphthalene, is often desired as a precursor for materials like advanced polyesters. dicp.ac.cniitm.ac.in This regiochemical control is typically achieved by employing shape-selective catalysts, most notably zeolites.

Zeolites such as H-Mordenite, H-Beta, and HY possess a porous crystalline structure with channels and cavities of molecular dimensions. researchgate.netdicp.ac.cnrsc.org This architecture can influence the reaction by sterically hindering the formation of bulkier isomers within the catalyst's pores, thereby favoring the formation of sterically less demanding products. For instance, studies have shown that using certain zeolite catalysts can significantly increase the ratio of the desired 2,6-dibutylnaphthalene isomer compared to other isomers like the 2,7-dibutylnaphthalene. dicp.ac.cn Reaction conditions such as temperature also play a crucial role; lower alkylation temperatures have been shown to increase the ratio of alpha to beta isomers. google.com

| Catalyst | Naphthalene Conversion (mol%) | 2,6-Dibutylnaphthalene / 2,7-Dibutylnaphthalene Ratio |

|---|---|---|

| HY-H (Modified with HCl) | >90 | 2.34 |

| OY (Modified with Oxalic Acid) | ~35 | 5.93 |

| OSY-BS-H (Stepwise Acid/Alkali Modified) | ~25 | 6.11 |

The position of the sulfonate group is directed by controlling the reaction thermodynamics. The sulfonation of naphthalene and its derivatives is a reversible reaction, allowing for either kinetic or thermodynamic product control. stackexchange.com

Kinetic Control: At lower temperatures (e.g., ~80°C), sulfonation preferentially occurs at the alpha-position (C1). This is the kinetically controlled product because the intermediate leading to its formation has a lower activation energy and is formed faster. wordpress.com

Thermodynamic Control: At higher temperatures (e.g., ~160°C), the thermodynamically controlled product is favored. The alpha-product, if formed, can undergo desulfonation, and the system eventually equilibrates to the most stable isomer. The beta-product, naphthalene-2-sulfonic acid, is thermodynamically more stable due to reduced steric repulsion between the bulky -SO₃H group and the adjacent hydrogen atom at the peri-position (C8). stackexchange.comwordpress.com

To synthesize this compound, the reaction is therefore conducted at higher temperatures to ensure the sulfonate group is directed to the more stable beta-position (C2).

| Product | Position of -SO₃H | Reaction Control | Typical Temperature | Key Characteristic |

|---|---|---|---|---|

| Naphthalene-1-sulfonic acid | Alpha (C1) | Kinetic | Low (~80°C) | Forms faster |

| Naphthalene-2-sulfonic acid | Beta (C2) | Thermodynamic | High (~160°C) | More stable |

Derivatization of Naphthalene Backbones for Tunable Structures

The versatility of this compound and its analogues stems from the ability to modify the naphthalene backbone, allowing for the fine-tuning of its amphiphilic properties. This derivatization primarily involves the strategic introduction of alkyl groups of varying structures and the controlled placement of the sulfonate group.

The alkylation of the naphthalene core is most commonly achieved through a Friedel-Crafts reaction, where an alkylating agent, such as an alcohol or an alkyl halide, reacts with naphthalene in the presence of a Lewis acid catalyst. greenagrochem.comnih.gov The choice of the alkylating agent and reaction conditions significantly influences the structure of the resulting alkylnaphthalene. For instance, the use of longer-chain alcohols or olefins (e.g., C6, C8, C10) results in surfactants with altered hydrophobic characteristics. frontiersin.org Research has shown that as the length of the n-alkyl chain on the naphthalene sulfonate increases, the critical micelle concentration (CMC) decreases, indicating greater surface activity. frontiersin.org

The Wurtz-Fittig reaction presents an alternative route for the synthesis of alkylnaphthalene sulfonates, particularly those with longer alkyl chains. frontiersin.orgresearchgate.net This method involves the reaction of an aryl halide with an alkyl halide in the presence of sodium metal. researchgate.net While effective for creating specific alkylated naphthalenes, it is often more suitable for laboratory-scale synthesis due to the potential for side reactions. researchgate.net

Furthermore, the isomeric position of the substituents on the naphthalene ring plays a crucial role in the final properties of the surfactant. The use of bulky alkylating agents, such as tert-butanol, tends to favor substitution at the less sterically hindered β-position (2-position) of the naphthalene ring. This steric hindrance at the α-position (1-position) is a key factor in directing the regioselectivity of the alkylation reaction.

The sulfonation step also offers a point of control for the final structure. The position of the sulfonate group is highly dependent on the reaction temperature. Sulfonation at lower temperatures (around 80°C) kinetically favors the formation of the 1-sulfonate isomer, while higher temperatures (around 160°C) thermodynamically favor the more stable 2-sulfonate isomer. researchgate.net This is due to the reversibility of the sulfonation reaction; at higher temperatures, the less stable 1-isomer can revert to naphthalene and then reform as the more stable 2-isomer.

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Process Efficiency

The traditional one-step process, where naphthalene is simultaneously alkylated with butanol and sulfonated with sulfuric acid or oleum, can be challenging to control due to a strong exothermic reaction. google.com This can lead to the formation of significant amounts of undesirable by-products. google.com In contrast, a two-step process, involving either alkylation followed by sulfonation or vice versa, offers better control over the reaction conditions. google.com However, these two-step processes are generally slower and may consume more acid, leading to lower process efficiency. google.com

A significant advancement in improving process efficiency involves the incremental and alternating addition of the alkylating and sulfonating agents. google.com This method helps to maintain better temperature control and minimizes the formation of by-products. google.com

The choice of catalyst is another critical factor influencing the synthesis. While traditional Lewis acids like aluminum chloride are effective for Friedel-Crafts alkylation, they can be difficult to handle and generate corrosive waste streams. The use of solid acid catalysts, such as zeolites (e.g., HY, Hβ), has emerged as a more environmentally friendly and efficient alternative. researchgate.net Zeolites can offer high selectivity for the desired isomers due to their shape-selective properties. For instance, studies on the alkylation of naphthalene with long-chain olefins have shown that HY zeolite exhibits high activity and selectivity for mono-alkylnaphthalenes. researchgate.net In some cases, conversions of over 90% for olefins and 100% selectivity for the desired products have been reported under optimal conditions. researchgate.net

The table below presents a comparative overview of different synthetic approaches, highlighting key parameters such as yield and selectivity where data is available.

| Synthetic Route | Alkylating Agent | Sulfonating Agent | Catalyst | Key Process Features | Reported Yield/Selectivity |

| One-Step Process | Butanol | Sulfuric Acid/Oleum | - | Vigorous exotherm, potential for by-products. google.com | Data not consistently reported, but challenges with control are noted. |

| Two-Step Process | Butanol | Sulfuric Acid/Oleum | Lewis Acid | Better reaction control, but slower and higher acid consumption. google.com | A neutralized liquid product containing 44.2 w/o surfactant solids has been reported for a similar process. google.com |

| Incremental Addition | Isopropanol | Sulfuric Acid/Oleum | - | Alternating addition of reactants for better temperature control. google.com | Not explicitly quantified, but noted to give superior results. google.com |

| Zeolite-Catalyzed Alkylation | Long-chain olefins | - | HY, Hβ Zeolites | Environmentally friendly, shape-selective. researchgate.net | Olefin conversion >90%, mono-alkylnaphthalene selectivity 100% under optimized conditions. researchgate.net |

| Wurtz-Fittig Reaction | Alkyl Halides | - | Sodium Metal | Suitable for specific long-chain alkylnaphthalenes. researchgate.net | Yields for specific alkylnaphthalene sulfonates can be found in dedicated studies. |

The sulfonation step's selectivity is primarily governed by thermodynamic versus kinetic control. To obtain the desired 2-sulfonate isomer, the reaction is typically carried out at higher temperatures (e.g., 160-180°C). researchgate.netyoutube.com A Chinese patent reports a yield of 89.7% for 2-sodium naphthalene sulfonate with an HPLC content of 99.4% after crystallization, demonstrating high selectivity under optimized conditions. google.com

Molecular Interactions and Mechanistic Studies of Sodium Dibutylnaphthalene 2 Sulphonate

Interfacial Phenomena and Surface Activity Mechanisms

Sodium dibutylnaphthalene-2-sulphonate is an anionic surfactant recognized for its efficacy in modifying the interfaces between different phases, such as oil-water or solid-liquid. lignincorp.com Its molecular structure is fundamentally amphiphilic, consisting of a hydrophobic (water-repelling) part and a hydrophilic (water-attracting) part. greenagrochem.comligninchina.com The hydrophobic portion is composed of a bulky polycyclic aromatic naphthalene (B1677914) core with two butyl groups attached, while the hydrophilic component is the anionic sulfonate group (-SO₃⁻Na⁺). lignincorp.comligninchina.com This dual nature governs its surface-active properties and is the basis for its function in various applications. greenagrochem.com

The primary mechanism by which this compound reduces interfacial tension (IFT) is through its adsorption at the boundary between two immiscible phases. ligninchina.com When introduced into a system like an oil-water mixture, the surfactant molecules preferentially migrate to the interface. The hydrophobic naphthalene ring and butyl chains orient themselves towards the non-polar phase (e.g., oil or a hydrophobic particle surface), while the polar sulfonate head group remains in the polar aqueous phase. lignincorp.comgreenagrochem.com

This molecular arrangement disrupts the cohesive forces between the molecules of each phase at the interface. By positioning itself between the two phases, the surfactant lowers the energy barrier that prevents them from mixing, resulting in a significant reduction in interfacial tension. ligninchina.com This property is critical in processes requiring the formation of stable emulsions or the wetting of surfaces. ligninchina.comligninchina.com For instance, in detergent formulations, this reduction in surface tension allows the cleaning solution to penetrate and wet surfaces more effectively. greenagrochem.com The compound's ability to lower IFT is leveraged in numerous fields, including the formulation of pesticides, industrial cleaners, and in enhanced oil recovery processes to mobilize trapped oil. nih.govfrontiersin.orgpolymerchem.org

The table below illustrates the typical effect of an anionic surfactant on the interfacial tension between water and a non-polar liquid.

| Interface | Typical Interfacial Tension (mN/m) | Note |

| Water / Heptane (Unstabilized) | ~50.8 | A baseline measurement for a pure water-hydrocarbon interface. |

| Water / Heptane (with Anionic Surfactant) | < 10 | The presence of a surfactant significantly lowers the interfacial tension. |

This table provides illustrative values to demonstrate the concept of IFT reduction. Actual values for this compound may vary based on concentration, temperature, and the specific oil phase.

The process of interfacial tension reduction is not instantaneous; it is governed by the dynamics of surfactant adsorption at the interface. When this compound is first introduced into a solution, its molecules exist as monomers dispersed in the bulk phase. These monomers must diffuse through the bulk solution to reach the interface, a process driven by the reduction in free energy achieved through adsorption.

The rate at which the interfacial tension decreases to its equilibrium value is a measure of the adsorption kinetics. This dynamic process is influenced by several factors, including the surfactant's bulk concentration, the temperature, and the presence of other electrolytes. nih.gov Initially, at a clean interface, the adsorption rate is high. As the interface becomes more populated with surfactant molecules, the rate of adsorption slows down until an equilibrium is established between the surfactant monomers in the bulk solution and those adsorbed at the interface. At this point, a dynamic equilibrium exists, involving the constant exchange of monomers between the interface and the bulk phase. While specific quantitative data on the monomer exchange kinetics for this compound are not widely published, the principles of dynamic surface tension confirm this behavior. nih.gov The efficiency of this process is critical in applications requiring rapid wetting or emulsification.

Above a specific concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), individual surfactant monomers of this compound begin to self-assemble into organized aggregates called micelles. ligninchina.comwikipedia.org This is an energetically favorable process where the hydrophobic naphthalene and butyl tails cluster together to form a core that is shielded from the surrounding water, while the hydrophilic sulfonate head groups form an outer shell that interacts with the aqueous environment. greenagrochem.com The formation of these micellar structures is a hallmark of surfactant behavior and dramatically enhances the solubility of hydrophobic substances, a phenomenon known as solubilization. ligninchina.comnih.gov

The CMC is a key parameter that indicates the efficiency of a surfactant. For this compound, the CMC is reported to be in the range of 0.1 to 1 g/L. ligninchina.com Below this concentration, the surfactant primarily acts by adsorbing at interfaces, causing a sharp decrease in surface tension. wikipedia.org Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form new micelles. wikipedia.org

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Critical Micelle Concentration (CMC) | 0.1 - 1.0 g/L | ligninchina.com |

Studies on related sodium alkylnaphthalene sulfonates reveal that the characteristics of these micelles are influenced by the molecular structure. nih.gov For instance, the aggregation number (the number of monomers in a single micelle) tends to increase with the length of the alkyl chains. nih.gov The microenvironment within the micellar core created by alkylnaphthalene sulfonates has a lower polarity compared to that of more common surfactants like sodium dodecyl sulfate (B86663) (SDS). nih.gov Furthermore, the microviscosity of these micelles increases with the length of the alkyl chain, indicating a more compact and less fluid core. nih.gov The presence of the rigid naphthyl ring has a notable effect on the micellization behavior, distinguishing it from simple alkyl or alkylbenzene sulfonates. nih.gov

Dispersing Capabilities and Colloidal Stability Mechanisms

In addition to its surface activity, this compound is a highly effective dispersing agent. lignincorp.comlignincorp.com Its primary function in this role is to facilitate the uniform distribution of solid particles or liquid droplets within a continuous medium and to prevent them from clumping together (aggregating) or settling out over time. lignincorp.comnih.gov

In multiphase systems, such as solid-in-liquid suspensions (e.g., paints, inks, pesticide formulations) or liquid-in-liquid emulsions, there is a natural tendency for the dispersed phase to aggregate to minimize surface area and reduce system energy. lignincorp.comligninchina.comnih.gov this compound counteracts this by adsorbing onto the surface of the dispersed particles or droplets. lignincorp.com

The hydrophobic portion of the surfactant molecule has a strong affinity for the surface of non-polar particles like pigments, organic solids, or oil droplets. lignincorp.com Upon adsorption, the surfactant forms a boundary layer around each particle. The hydrophilic sulfonate groups then extend out into the surrounding aqueous medium. lignincorp.com This surface modification creates a barrier that prevents particles from approaching each other closely enough to aggregate. This stabilization is crucial for maintaining the homogeneity and performance of products like dyes, agrochemical formulations, and industrial cleaners. greenagrochem.comligninchina.comlignincorp.com

The colloidal stability imparted by this compound arises from a powerful dual-stabilization mechanism that involves both steric hindrance and electrostatic repulsion. lignincorp.com

Electrostatic Repulsion: As an anionic surfactant, the sulfonate head group of each adsorbed molecule carries a negative charge. ligninchina.com When particles become coated with the surfactant, their surfaces acquire a net negative charge. Consequently, when two similarly coated particles approach each other, they experience a strong electrostatic repulsion, which prevents them from making direct contact and aggregating. lignincorp.comgreenagrochem.com This charge-based stabilization is highly effective in aqueous systems.

Steric Hindrance: The bulky, non-polar part of the molecule—the dibutylnaphthalene group—provides a significant physical barrier around the particles. lignincorp.com This structural feature creates a steric or spatial buffer zone. If two particles come close enough for these adsorbed layers to overlap, the resulting crowding of the large molecules creates an entropic penalty and a strong repulsion, physically keeping the particles separated.

This combination of long-range electrostatic repulsion and short-range steric hindrance provides a robust and highly effective barrier against particle aggregation, ensuring the long-term stability of dispersions even under challenging conditions such as high temperatures or the presence of electrolytes. lignincorp.comneaseco.comsigmaaldrich.com

Mechanisms of Uniform Distribution of Insoluble Active Ingredients

This compound is highly effective at ensuring the uniform distribution of insoluble active ingredients within a liquid medium, a critical function in formulations such as pesticides, pigments, and dyes. lignincorp.comgreenagrochem.com The primary mechanism involves its role as a dispersing agent, preventing the agglomeration and settling of solid particles. lignincorp.comgreenagrochem.com

The process begins with the adsorption of the surfactant molecules onto the surface of the insoluble particles. lignincorp.com The hydrophobic part of the molecule, the dibutylnaphthalene group, has a strong affinity for the non-polar surfaces of these particles, while the hydrophilic sulphonate group orients outwards into the aqueous phase. lignincorp.comgreenagrochem.com This creates a boundary layer around each particle, and stability is achieved through a combination of two key repulsive forces:

Electrostatic Repulsion: The sulphonate groups are negatively charged, creating an electrostatic repulsion between adjacent particles. lignincorp.com This electrical double layer prevents the particles from approaching each other closely enough to aggregate. greenagrochem.com

Steric Hindrance: The bulky dibutylnaphthalene groups, adsorbed onto the particle surfaces, create a physical barrier. lignincorp.com This steric hindrance further inhibits particle agglomeration.

This dual-stabilization mechanism is more robust than that of surfactants relying on only one of these forces. lignincorp.com The result is a stable, homogeneous suspension of finely dispersed particles, which is crucial for the consistent performance of the end product. lignincorp.comgreenagrochem.com

Emulsification Science and Emulsion Stabilization Mechanisms

Emulsions, which are mixtures of immiscible liquids like oil and water, are inherently unstable. This compound functions as a potent emulsifier, stabilizing these mixtures by reducing the interfacial tension and forming a protective barrier around the dispersed droplets. greenagrochem.comligninchina.com

Formation of Protective Layers at Immiscible Liquid Interfaces

When introduced into a system of two immiscible liquids, such as oil and water, this compound molecules migrate to the interface. ligninchina.com They orient themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. greenagrochem.com This alignment at the interface leads to a significant reduction in interfacial tension, the energy required to maintain the boundary between the two liquids. ligninchina.com The surfactant molecules then form a protective film or layer around the droplets of the dispersed phase, which acts as a physical barrier to prevent them from coalescing. greenagrochem.comligninchina.com

Amphiphilic Action in Stabilizing Oil-in-Water and Water-in-Oil Emulsions

The amphiphilic nature of this compound, possessing both water-loving (hydrophilic) and oil-loving (hydrophobic) properties, is the key to its emulsifying action. greenagrochem.com This dual characteristic allows it to effectively stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions. ligninchina.com

In an oil-in-water (O/W) emulsion , where oil droplets are dispersed in a continuous water phase, the hydrophobic tails of the surfactant penetrate the oil droplets, while the hydrophilic heads remain in the surrounding water. greenagrochem.comgreenagrochem.com The negatively charged sulphonate groups then create electrostatic repulsion between the oil droplets, preventing them from merging. greenagrochem.com

Conversely, in a water-in-oil (W/O) emulsion , water droplets are dispersed in a continuous oil phase. The surfactant molecules arrange themselves with their hydrophilic heads in the water droplets and their hydrophobic tails extending into the oil phase. Stabilization in this case is primarily achieved through steric hindrance provided by the bulky hydrocarbon tails, which prevents the water droplets from coming into contact and coalescing. researchgate.net

Influence of System Parameters on Emulsion Robustness

The stability of emulsions stabilized by this compound is influenced by several system parameters. Research indicates that factors such as pH, temperature, and the presence of electrolytes can impact the robustness of the emulsion. researchgate.net

Generally, this surfactant exhibits good stability across a range of pH levels and is tolerant of hard water, meaning its effectiveness is not significantly diminished by the presence of calcium and magnesium ions. ligninchina.comligninchina.com It can also maintain its emulsifying properties in aqueous solutions at temperatures up to 100°C. greenagrochem.comgreenagrochem.com However, extreme pH conditions (highly acidic or alkaline) and very high temperatures can lead to the degradation of the molecule, potentially reducing its emulsifying capability. lignincorp.com The addition of electrolytes, such as sodium chloride (NaCl), can sometimes enhance emulsion stability by increasing the activity of the surfactant at the oil-water interface, which can lead to smaller droplet sizes. researchgate.net

Table 1: Factors Affecting Emulsion Stability with this compound

| Parameter | General Effect on Emulsion Stability |

|---|---|

| pH | Stable under neutral and mildly acidic/alkaline conditions. lignincorp.comligninchina.com Extremes can cause degradation. lignincorp.com |

| Temperature | Stable in aqueous solutions up to 100°C. greenagrochem.comgreenagrochem.com High temperatures can lead to degradation. lignincorp.com |

| Electrolytes (e.g., NaCl) | Can increase stability by enhancing surfactant activity at the interface. researchgate.net |

| Hard Water (Ca²⁺, Mg²⁺) | High tolerance; remains effective. ligninchina.comligninchina.com |

Wetting and Penetration Mechanisms on Substrate Surfaces

The ability of a liquid to spread over and penetrate a solid surface is crucial in many applications, such as agricultural sprays and industrial cleaners. This compound significantly enhances these properties, particularly on surfaces that are difficult to wet.

Enhancement of Spreading and Adhesion on Hydrophobic Substrates

Hydrophobic surfaces, like the waxy cuticles of plant leaves, naturally repel water. greenagrochem.com this compound acts as an effective wetting agent by reducing the surface tension of the liquid formulation. greenagrochem.com The surfactant molecules adsorb at the liquid-solid interface, with the hydrophobic tails interacting with the hydrophobic substrate. This interaction reduces the contact angle between the liquid droplet and the surface, allowing the liquid to spread out more effectively and cover a larger area. greenagrochem.com This improved spreading leads to better adhesion of the formulation to the substrate, ensuring that active ingredients are delivered more efficiently. greenagrochem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium chloride |

| Calcium ions |

Facilitation of Penetration into Porous and Waxy Materials

This compound is recognized for its excellent penetrating abilities, a property that makes it highly valuable in various industrial applications. nih.gov Its effectiveness as a penetrating agent is fundamentally linked to its amphiphilic molecular structure, which consists of a hydrophobic naphthalene ring with two butyl groups and a hydrophilic sulfonate group. researchgate.netlignincorp.com This structure allows the molecule to reduce the surface tension at liquid-solid interfaces, enabling aqueous solutions to spread more uniformly and penetrate into the fine pores and capillaries of materials. researchgate.net

In the textile industry, this compound is employed as a wetting and penetrating agent during refining, bleaching, and dyeing processes. nih.govresearchgate.net It ensures that dyes and other treatment chemicals can deeply and evenly penetrate fabric fibers, including both natural fibers like cotton and synthetic ones such as polyester. researchgate.netnih.gov This leads to more uniform color uptake and prevents issues like patchy dyeing. researchgate.net The mechanism involves the hydrophobic part of the surfactant molecule interacting with the fiber surface, while the hydrophilic head orients towards the aqueous dye solution, effectively lowering the interfacial tension and allowing the liquid to wet and permeate the fabric structure efficiently.

The penetrating power of this compound is influenced by its molecular weight and structure. The presence of the two butyl groups enhances its hydrophobic character, making it particularly effective in interacting with and penetrating waxy and non-polar surfaces. greenagrochem.com

Hydrotropic Action and Solubilization Mechanisms

Mechanisms of Enhanced Solubility of Hydrophobic Compounds in Aqueous Media

This compound functions as a hydrotrope, a class of amphiphilic compounds that can significantly increase the solubility of poorly soluble or hydrophobic substances in water. ligninchina.com The mechanism of hydrotropic solubilization involves the formation of molecular aggregates in solution. Unlike typical surfactants that form well-defined micelles at a distinct critical micelle concentration (CMC), hydrotropes can enhance solubility through a more gradual self-aggregation process. nih.gov

Studies on similar alkylnaphthalene sulfonates have shown that the effectiveness of solubilization is related to the structure of the surfactant. For instance, surfactants with a straight alkyl tail have been found to be more efficient at solubilizing hydrophobic dyes than those with an alkylaryl tail. nih.gov The presence of the bulky naphthalene ring in this compound provides a significant hydrophobic domain for the solubilization of non-polar molecules. nih.gov The solubilization power is also linked to the critical micelle concentration (CMC); a lower CMC means that a higher proportion of the surfactant molecules are in the form of micelles, which are responsible for solubilization. nih.gov

The table below illustrates the typical properties of this compound that contribute to its hydrotropic and solubilizing capabilities.

| Property | Value/Description | Reference |

| Molecular Formula | C₁₈H₂₃NaO₃S | lignincorp.com |

| Appearance | Light brown to off-white powder/flakes or dark brown aqueous solution | ligninchina.com |

| Solubility in Water | High | ligninchina.com |

| Critical Micelle Concentration (CMC) | 0.1–1 g/L | ligninchina.com |

| Key Structural Features | Hydrophobic naphthalene ring and two butyl groups; hydrophilic sulfonate group | lignincorp.com |

Synergistic Effects in Mixed Surfactant Systems for Solubilization

The solubilization capacity of surfactants can often be enhanced by using them in mixtures, a phenomenon known as synergism. researchgate.net When an anionic surfactant like this compound is mixed with another surfactant, particularly a non-ionic one, the resulting mixture can exhibit properties that are superior to those of the individual components at the same total concentration.

The primary mechanism behind this synergy is the formation of mixed micelles. The interaction between the different surfactant molecules in the micelle can lead to a reduction in the electrostatic repulsion between the head groups of the anionic surfactant. This allows for more compact packing of the surfactant molecules in the micelle, resulting in a lower critical micelle concentration (CMC) for the mixture compared to the individual surfactants. researchgate.net A lower CMC means that micelles form at a lower total surfactant concentration, making the solubilization process more efficient.

Research on mixed systems of anionic and non-ionic surfactants has demonstrated that the interaction parameter (β), a measure of the non-ideality of mixing, is often negative, indicating an attractive interaction between the two types of surfactants in the micelle. researchgate.net This favorable interaction contributes to the stability of the mixed micelles and their enhanced ability to solubilize hydrophobic compounds. Studies on other anionic surfactants have shown that the presence of a non-ionic surfactant can significantly increase the solubilization of hydrophobic substances. greenagrochem.com

While specific studies detailing the synergistic effects of this compound with other surfactants are not abundant, the principles observed with similar anionic surfactants, such as sodium dodecyl sulfate (SDS) and other alkylbenzene sulfonates, can be extrapolated. greenagrochem.comresearchgate.net The mixing of an anionic surfactant with a non-ionic one generally leads to a positive synergistic effect on solubilization. researchgate.net

The following table summarizes the general principles of synergistic effects in mixed anionic-nonionic surfactant systems.

| Parameter | Effect of Mixing Anionic and Non-ionic Surfactants | Underlying Reason | Reference |

| Critical Micelle Concentration (CMC) | Decreases | Reduction of electrostatic repulsion between anionic head groups, leading to easier micelle formation. | researchgate.net |

| Solubilization Capacity | Increases (Synergism) | More favorable packing in mixed micelles creates a larger hydrophobic core for solubilization. | greenagrochem.comresearchgate.net |

| Interaction Parameter (β) | Typically negative | Indicates attractive interactions between the different surfactant molecules in the mixed micelle. | researchgate.net |

Specific Molecular Interactions within Complex Systems

Interactions with Biological Membranes and Cell Permeation Mechanisms

The interaction of surfactants with biological membranes is a complex process that can lead to changes in membrane permeability and, in some cases, membrane disruption. For an anionic surfactant like this compound, these interactions are governed by both electrostatic and hydrophobic forces.

The initial step in the interaction is the adsorption of surfactant monomers onto the membrane surface. researchgate.net The hydrophobic naphthalene and butyl moieties of this compound can insert into the lipid bilayer, while the negatively charged sulfonate headgroup remains in the aqueous phase. escholarship.org This insertion can perturb the ordered structure of the lipid molecules, leading to an increase in membrane fluidity and permeability. nih.gov

Studies on other anionic surfactants, such as sodium dodecyl sulfate (SDS), have shown that they can cause a decrease in the conformational order and stiffness of lipid membranes, which results in increased water sorption and diffusivity. nih.govacs.org At concentrations below the critical micelle concentration, anionic surfactants can induce membrane leakage and the flip-flop of lipid molecules between the two leaflets of the bilayer. rsc.org

At higher concentrations, the accumulation of surfactant molecules within the membrane can lead to the formation of mixed micelles composed of lipids and surfactants, ultimately resulting in the solubilization and lysis of the membrane. nih.gov The phytotoxicity of some surfactants has been correlated with the degree to which they enhance the fluorescence of membrane-bound probes, suggesting that their interaction with membrane lipids is a key factor in their biological effects. nih.gov

Research on naphthalene derivatives has indicated that they can distribute across a wide range of the membrane, from the hydrophobic core to the hydrophilic headgroup region. nih.gov The presence of a hydrophilic group, such as the sulfonate group in this compound, would likely influence its orientation and interaction with the membrane components. The interaction of anionic surfactants with cell membranes can lead to ultrastructural changes, including swelling of organelles and loss of membrane integrity. escholarship.org

Adsorption Behavior on Varied Particle Surfaces (e.g., Cement, Carbonaceous Materials, Kaolinite)

The adsorption of this compound onto various particle surfaces is a critical aspect of its function as a dispersant in industrial applications. lignincorp.com The mechanism of adsorption is highly dependent on the nature of the particle surface and the properties of the aqueous medium.

Cement: In cementitious systems, this compound and similar naphthalene sulfonate-based superplasticizers adsorb onto the surface of cement particles. acs.org The adsorption is primarily driven by electrostatic interactions, where the negatively charged sulfonate groups of the surfactant are attracted to the positively charged sites on the hydrating cement particles. acs.org This adsorption creates a negative surface charge on the cement particles, leading to electrostatic repulsion between them. This repulsion prevents the particles from agglomerating, thereby improving the fluidity and workability of the cement paste. researchgate.net

Carbonaceous Materials: The adsorption of this compound on carbonaceous materials like carbon black is predominantly governed by hydrophobic interactions. escholarship.org The large, non-polar naphthalene ring has a strong affinity for the hydrophobic surfaces of these materials. lignincorp.com This strong adsorption is crucial for the dispersion of carbon black particles in aqueous systems, which is important in the manufacturing of inks and coatings. Studies on similar anionic surfactants have shown that the adsorption can be influenced by the presence of inorganic salts, which can affect the electrostatic interactions and the aggregation of the surfactant at the surface. escholarship.org

Kaolinite (B1170537): Kaolinite clay possesses a heterogeneous surface with both negatively charged basal planes and pH-dependent positively or negatively charged edge surfaces. rice.edu The adsorption of anionic surfactants like this compound onto kaolinite is complex. While electrostatic repulsion is expected between the negatively charged sulfonate groups and the negatively charged basal planes, adsorption can occur at the positively charged edge sites, particularly at lower pH values. rice.edu Some studies suggest that the adsorption of anionic surfactants on kaolinite is relatively low compared to cationic surfactants. researchgate.net However, in mixed surfactant systems, the presence of a non-ionic surfactant can enhance the adsorption of the anionic surfactant through chain-chain interactions between the adsorbed molecules. columbia.edu The zeta potential of kaolinite particles becomes more negative with the adsorption of anionic surfactants, indicating a change in the surface charge that can influence the stability of kaolinite suspensions. rice.eduresearchgate.net

The table below summarizes the primary adsorption mechanisms of this compound on different particle surfaces.

| Particle Surface | Primary Adsorption Mechanism | Consequence of Adsorption | Reference |

| Cement | Electrostatic attraction between sulfonate groups and positive sites on cement particles. | Increased negative surface charge, leading to electrostatic repulsion and improved dispersion. | researchgate.netacs.org |

| Carbonaceous Materials | Hydrophobic interactions between the naphthalene ring and the particle surface. | Dispersion of hydrophobic particles in aqueous media. | lignincorp.comescholarship.org |

| Kaolinite | Electrostatic attraction at positive edge sites; potential for hydrophobic interactions. | Alteration of surface charge (more negative zeta potential) and influence on suspension stability. | researchgate.netrice.edurice.edu |

Interactions with Proteins and Other Biomolecules

This compound, as an anionic surfactant, interacts with biomolecules primarily through the principles governing surfactant action. lignincorp.comgreenagrochem.com Its amphiphilic structure, featuring a hydrophobic dibutylnaphthalene portion and a hydrophilic sulfonate group, dictates its behavior in biological systems. lignincorp.comligninchina.com The hydrophobic part has a strong affinity for non-polar regions of molecules, while the negatively charged sulfonate head interacts with aqueous environments and polar or charged sites on biomolecules. lignincorp.comgreenagrochem.com

When introduced to a system containing proteins, the surfactant molecules can bind to the protein structure. The hydrophobic tails tend to associate with the non-polar amino acid residues that are typically folded into the protein's interior, while the hydrophilic heads remain exposed to the aqueous phase. This interaction can lead to the unfolding and denaturation of the protein as its native conformation is disrupted.

While direct studies on this compound's interaction with specific proteins are not extensively detailed in the provided results, research on structurally related compounds offers insight. For instance, studies on 2-naphthalene sulfonate (2NS), a related but simpler aromatic sulfonate, have been conducted to assess its biological impact. In experiments with the fish species Channa punctatus, 2NS was found to be toxic and to bioaccumulate. nih.gov The study revealed that exposure led to significant oxidative stress and genotoxicity in blood cells, indicating direct interaction with and disruption of cellular biomolecules and processes. nih.gov The hydrophilic nature of the sulfonate group can make such compounds highly water-soluble, potentially allowing them to persist in aquatic environments and interact with organisms. nih.gov

The table below summarizes toxicological findings for the related compound 2-naphthalene sulfonate (2NS) in Channa punctatus, which may provide an inferential basis for understanding the potential biological interactions of more complex naphthalene sulfonates.

Toxicological Effects of the Related Compound 2-Naphthalene Sulfonate (2NS) on Channa punctatus

| Parameter | Finding | Observation Details | Citation |

|---|---|---|---|

| Lethal Dose (LD50) | 0.66 mg/15 g body weight | Determined via intraperitoneal administration. | nih.gov |

| Behavioral Effects | Hyper-excitability, erratic swimming, loss of equilibrium | Observed within minutes of exposure, along with excess mucus secretion. | nih.gov |

| Biochemical Effects | Oxidative Stress | A significant increase in malondialdehyde content and altered activities of superoxide (B77818) dismutase and catalase were noted. | nih.gov |

| Genotoxicity | DNA Damage | A dose-dependent increase in micronucleus and aberrant cell frequency was observed in blood cells, peaking at 240 hours of exposure. | nih.gov |

| Bioaccumulation | Detected in Blood Plasma | The compound was found to accumulate in the blood, as assessed by high-performance liquid chromatography. | nih.gov |

Foam-Oil Interactions and Dynamics of Foam Stability

The stability of foams generated by surfactants like this compound is significantly influenced by the presence of oil. The interaction is complex, with oil capable of acting as both a foam-destabilizing (antifoam) and, under certain conditions, a stabilizing agent. walshmedicalmedia.comresearchgate.net The stability of a foam in the presence of oil is largely governed by the formation and durability of a "pseudoemulsion film" at the oil-water-gas interface. walshmedicalmedia.comnih.gov

The primary mechanisms of foam-oil interaction involve:

Lamella Thinning and Rupture: Oil droplets can enter the foam lamellae (the thin liquid films separating gas bubbles). This entry can accelerate the thinning of the lamellae, leading to their rupture and subsequent foam collapse. researchgate.net

Spreading and Bridging: An oil droplet that has entered the air-water interface can spread, forming an oil bridge across the foam film. This bridge is often unstable and quickly drains, causing the film to rupture.

Pseudoemulsion Film Stability: The key to oil-tolerant foam is the stability of the pseudoemulsion film, which is the thin aqueous film separating an oil droplet from a gas bubble within the foam structure. nih.gov If this film is robust, the oil droplet can be incorporated into the foam's plateau borders (the channels where lamellae meet) without causing immediate collapse. walshmedicalmedia.comsci-hub.st The stability of this film is enhanced by surfactant mixtures that can create a more resilient interfacial layer. nih.gov

The effect of oil is not monolithic and depends on several factors. At very low concentrations, oil can sometimes enhance foamability by reducing the dynamic surface tension, which facilitates the creation of new bubble surfaces. researchgate.net However, at higher concentrations, the antifoaming effects dominate as emulsified oil drops promote the coalescence of bubbles during foam generation. researchgate.net

Factors Influencing Foam Stability in the Presence of Oil

| Factor | Effect on Foam Stability | Mechanism | Citation |

|---|---|---|---|

| Oil Concentration | Non-monotonic: Can enhance at low concentrations, but destabilizes at higher concentrations. | At low levels, it reduces surface tension, aiding foam creation. At high levels, oil droplets induce bubble coalescence. | researchgate.net |

| Oil Type (Molecular Weight) | Higher molecular weight oils can be less detrimental or even stabilize foam. | Heavier oils have lower mobility and may be less effective at entering and rupturing the thin foam lamellae. | walshmedicalmedia.com |

| Surfactant Type & Concentration | Highly dependent on the surfactant's ability to form a stable pseudoemulsion film. | Effective surfactants create a strong interfacial film that resists rupture by oil droplets. Stability often improves above the CMC. | walshmedicalmedia.comnih.govsci-hub.st |

| Salinity | High salinity generally decreases foam stability in the presence of oil. | High ion concentrations can suppress the electrostatic repulsion between surfactant molecules in the pseudoemulsion film, making it easier for oil droplets to enter and rupture the foam. | sci-hub.st |

| Polymers | Addition of polymers can increase foam stability. | Polymers increase the viscosity of the aqueous phase, which slows the rate of liquid drainage from the foam films, thus enhancing stability. | sci-hub.st |

Interaction and Doping Mechanisms in Conductive Polymer Systems (e.g., Polyaniline)

In the field of conductive polymers, large anionic surfactants like this compound can act as "dopants" for materials such as polyaniline (PAni). Doping is the process of introducing impurities into a material to alter its electrical properties. In the case of PAni, the sulfonate group (SO₃⁻) on the dopant molecule interacts with the polymer backbone, inducing charge carriers and thereby increasing its electrical conductivity. mdpi.com

The interaction mechanism involves the bulky dopant serving two primary roles:

Primary Doping: The anionic sulfonate group protonates the imine nitrogen atoms on the polyaniline chain, creating delocalized polarons and making the polymer conductive.

Processability Enhancement: The large, hydrophobic dibutylnaphthalene portion of the molecule acts as a bulky spacer between the rigid polyaniline chains. nih.gov This spacing disrupts the strong inter-chain attractions, preventing aggregation and rendering the polymer soluble and processable in common organic solvents. nih.gov A close analogue, dinonylnaphthalene (B12650604) sulfonic acid (DNNSA), is well-documented to improve the processability of PAni for this reason. nih.gov

However, the very bulkiness that aids processability can limit the ultimate electrical conductivity by hindering efficient charge transport between polymer chains. nih.gov This has led to the concept of "secondary doping," where a smaller, more mobile dopant is introduced after the initial processing. This secondary dopant can penetrate the polymer matrix and induce a more ordered, closely packed molecular conformation, which significantly enhances charge transport pathways and boosts electrical conductivity. nih.gov

Theoretical studies using Density Functional Theory (DFT) on polyaniline dimers doped with sulfonate-containing molecules have provided deeper mechanistic insights. mdpi.com These simulations show that the sulfonate group (SO₃) directly interacts with hydrogen atoms on the amine groups of the PAni backbone. mdpi.com The specific geometry and distance of these intermolecular bonds, influenced by the spacer group between the sulfonate and the aromatic ring of the dopant, play a critical role in the final electronic structure and properties of the doped polymer. mdpi.com

Role of Naphthalene Sulfonate Analogues in Doping Polyaniline

| Doping Aspect | Description | Effect on Polymer Properties | Citation |

|---|---|---|---|

| Primary Doping | A bulky dopant like DNNSA (an analogue) is incorporated during polymerization. | Structure: Creates space between PAni chains, reducing aggregation. Conductivity: Imparts moderate conductivity but limits the maximum achievable level due to chain separation. Processability: Significantly improves solubility in organic solvents. | nih.gov |

| Secondary Doping | A smaller dopant (e.g., p-toluenesulfonic acid) is added to the already-doped PAni film or solution. | Structure: Induces a more compact, ordered, and extended coil-like conformation of PAni chains. Conductivity: Dramatically increases electrical conductivity (e.g., from 0.16 to 334 S/cm in one study). Processability: Performed on an already-processed polymer. | nih.gov |

| Molecular Interaction | The sulfonate group (SO₃) forms intermolecular bonds with hydrogens on the PAni backbone. | Structure: The specific bond angles and lengths influence the conformation of the polymer chain. Electronic Properties: The dopant's structure (e.g., the spacer group) modifies the electronegativity and band gap of the final material. | mdpi.com |

Advanced Research Applications and Performance Enhancement of Sodium Dibutylnaphthalene 2 Sulphonate Systems

Formulation Science in Agrochemical Delivery Systems

In modern agriculture, the precise and efficient delivery of active ingredients is crucial for maximizing crop yield and minimizing environmental impact. Sodium dibutylnaphthalene-2-sulphonate plays a significant role in achieving these goals through its function as a key component in advanced agrochemical formulations. greenagrochem.comgreenagrochem.com

This compound is highly effective as a dispersant in liquid agrochemical formulations, including suspension concentrates (SC), wettable powders (WP), and emulsifiable concentrates (EC). greenagrochem.comlignosulfonate.com Many active ingredients in pesticides and herbicides are hydrophobic and not readily soluble in water. lignincorp.com The primary function of this surfactant is to ensure these water-insoluble active ingredients are distributed uniformly throughout a spray solution, preventing aggregation, clumping, and sedimentation. greenagrochem.comlignincorp.com

The mechanism of dispersion involves the adsorption of the surfactant onto the surface of the pesticide particles. The hydrophobic part of the molecule, the dibutylnaphthalene group, has a strong affinity for the non-polar surfaces of the active ingredient particles. lignincorp.com The hydrophilic sulfonate group extends into the aqueous medium, creating a stabilizing layer. lignincorp.com This process imparts both electrostatic and steric repulsion between the particles, preventing them from agglomerating and settling out of the suspension. lignincorp.com This ensures a stable and homogeneous mixture from the tank to the nozzle, leading to consistent and reliable application in the field. greenagrochem.com Its stability in hard water is a critical advantage, as the presence of calcium and magnesium ions does not diminish its dispersing capability. lignincorp.comligninchina.com

| Formulation Type | Role of this compound | Performance Benefit |

| Suspension Concentrates (SC) | Prevents sedimentation of solid active ingredients. | Ensures uniform concentration in spray tank. greenagrochem.com |

| Wettable Powders (WP) | Facilitates dispersion of powder in water. | Prevents clumping and ensures a stable suspension. greenagrochem.comgoogle.com |

| Emulsifiable Concentrates (EC) | Stabilizes oil-based active ingredients in water. | Creates a stable emulsion for even application. greenagrochem.comligninchina.com |

Beyond its role as a dispersant, this compound significantly enhances the performance of crop protection products by acting as a wetting and spreading agent. chinalignin.comgreenagrochem.com Many plant leaves have waxy, hydrophobic surfaces that repel water-based spray solutions, leading to beading and runoff, which reduces the efficacy of the applied pesticide or herbicide. greenagrochem.com

By reducing the surface tension of the spray droplets, the surfactant allows them to spread more evenly across the leaf surface, increasing the contact area between the active ingredient and the plant. greenagrochem.comgreenagrochem.com This improved coverage is crucial for the effectiveness of contact-based pesticides and herbicides. chinalignin.com Furthermore, this enhanced wetting action facilitates the penetration of the active ingredients through the plant's cuticle, thereby increasing their bioavailability. greenagrochem.comgreenagrochem.com This leads to better absorption and ultimately, a more potent effect from the agrochemical, allowing for greater efficiency. chinalignin.comgreenagrochem.com

| Property | Mechanism | Impact on Application |

| Wetting | Reduces surface tension of the spray solution. | Allows droplets to overcome the hydrophobicity of waxy leaf surfaces. greenagrochem.com |

| Spreading | Increases the contact area of the droplet on the leaf. | Ensures more uniform coverage of the active ingredient. chinalignin.comgreenagrochem.com |

| Penetration | Facilitates movement of the active ingredient through the plant cuticle. | Enhances absorption and bioavailability for improved efficacy. greenagrochem.comgreenagrochem.com |

Contributions to Detergency and Cleaning Science

The surfactant properties of this compound make it a valuable component in industrial and specialty detergents, where it aids in the removal of stubborn soils from various surfaces. greenagrochem.com

This compound enhances cleaning performance through several key mechanisms:

Wetting: It lowers the surface tension at the interface between the cleaning solution and the soiled substrate. This allows the detergent to penetrate oily and greasy soils more effectively, lifting them from the surface. greenagrochem.com

Emulsification: The surfactant's amphiphilic structure enables it to stabilize emulsions of oil and water. ligninchina.comgreenagrochem.com Its hydrophobic tails surround oil and grease droplets, while the hydrophilic heads interact with the water, forming a stable micellar structure that keeps the soil suspended in the wash water. greenagrochem.com

Soil Dispersion: It is effective at dispersing particulate soils and preventing their redeposition onto cleaned surfaces. greenagrochem.com The negatively charged sulfonate groups create electrostatic repulsion between the soil particles, keeping them suspended in the detergent solution until they can be rinsed away. greenagrochem.com

This compound is particularly valued in heavy-duty industrial cleaners designed for removing grease, oil, and dirt from machinery and metal surfaces. chinalignin.comgreenagrochem.com Its stability in hard water, acidic, and alkaline conditions ensures its effectiveness across a broad range of cleaning scenarios. ligninchina.comgreenagrochem.com

The robust performance of this compound is evident across a variety of hard surfaces commonly found in industrial settings. Research and application data show its utility as a powerful wetting and penetrating agent in formulations for cleaning different materials. chinalignin.com

Its ability to help cleaning agents penetrate micro-surfaces and confined spaces makes it particularly effective. chinalignin.com In industrial degreasers, it facilitates the lifting of oils, greases, and particulate contaminants from metal, plastic, and ceramic substrates. chinalignin.com This ensures a higher degree of cleanliness, which is critical in manufacturing and maintenance operations. chinalignin.com

| Substrate | Cleaning Challenge | Role of this compound |

| Metal Surfaces | Removal of industrial oils, greases, and metal fines. | Acts as a wetting agent and emulsifier to lift and suspend oily soils. greenagrochem.comchinalignin.com |

| Plastics | Cleaning without causing surface damage. | Disperses particulate soils and prevents redeposition. chinalignin.com |

| Ceramics | Removing stubborn films and deposits. | Penetrates and lifts contaminants from the surface. chinalignin.com |

Role in Enhanced Oil Recovery (EOR) Technologies

In the oil and gas industry, a significant amount of oil remains trapped in reservoirs after primary and secondary recovery methods. Enhanced Oil Recovery (EOR) techniques are employed to mobilize and extract this residual oil. Anionic surfactants like naphthalene (B1677914) sulfonates are studied for their potential in these advanced processes. researchgate.net

The primary mechanism by which surfactants contribute to EOR is the drastic reduction of interfacial tension (IFT) between the crude oil and the injection water (brine). researchgate.netresearchgate.net High IFT is a major force responsible for trapping oil droplets within the porous rock formations. By lowering this tension, surfactants make it easier for the injected fluid to displace the trapped oil. researchgate.net

This compound, with its characteristic surfactant structure, is valued in oilfield applications for its stability under harsh reservoir conditions, such as high temperatures and salinity. chinalignin.comligninchina.com Its functions in EOR contexts include acting as an emulsifier or, conversely, an emulsion breaker, depending on the specific formulation and reservoir conditions. chinalignin.com By creating stable oil-in-water emulsions or breaking unwanted emulsions, it can help improve the efficiency of oil extraction. chinalignin.comligninchina.com While petroleum sulfonates are widely used, research continues to explore compounds like sodium naphthalene sulfonate derivatives for their ability to lower IFT, sometimes in combination with other chemicals like alkalis, to achieve the ultra-low IFT required for effective oil mobilization. researchgate.netresearchgate.net

Interfacial Tension Reduction Strategies for Crude Oil Mobilization

A critical factor in enhanced oil recovery (EOR) is the reduction of interfacial tension (IFT) between crude oil and the injection fluid. nih.gov this compound and related alkylnaphthalene sulfonates are instrumental in lowering this tension, which helps mobilize residual oil trapped in reservoir pores. polymerchem.orgnih.gov The amphiphilic nature of the surfactant, with its hydrophobic naphthalene core and butyl groups and a hydrophilic sulfonate group, allows it to position itself at the oil-water interface, effectively lowering the energy barrier between the two phases. ligninchina.comligninchina.com

Research has shown that alkylnaphthalene sulfonates can achieve ultra-low IFT, sometimes as low as 10⁻⁶ mN/m, at very low concentrations and without the need for alkaline additives. researchgate.net The effectiveness of these surfactants is influenced by several factors, including the length of the alkyl chain, surfactant concentration, and the salinity of the formation water. nih.govresearchgate.net Studies on synergism have revealed that the interaction between alkylnaphthalene sulfonates, alkaline agents, and the acidic components naturally present in crude oil can be optimized to achieve the best performance in lowering dynamic IFT. nih.gov This synergistic effect is controlled by the specific type and concentration of alkali and the properties of the crude oil itself. nih.gov

Factors Influencing Interfacial Tension (IFT) Reduction in EOR

| Factor | Influence on Performance | Source |

|---|---|---|

| Surfactant Structure | The hydrophobic naphthalene core and butyl groups interact with oil, while the hydrophilic sulfonate group interacts with water, reducing IFT. | ligninchina.comligninchina.com |

| Alkyl Chain Length | The length of the alkyl chains on the naphthalene ring affects the surfactant's ability to lower IFT. | nih.gov |

| Concentration & Salinity | Optimal surfactant concentration and salinity are crucial for achieving ultra-low IFT. | researchgate.net |

| Synergism with Alkali | Combining the surfactant with an alkali can enhance IFT reduction, especially in acidic crude oil. | nih.gov |

Design of Optimal Surfactant Formulations for Improved Oil Displacement

The design of effective surfactant formulations is paramount for maximizing oil displacement. nih.gov A key strategy involves matching the properties of the surfactant blend to the specific characteristics of the crude oil. nih.gov One simplified selection method compares the equivalent alkane carbon number (EACN) of the crude oil with the minimum alkane carbon number (nmin) of the surfactant mixture; ultralow IFT is achieved when the EACN and nmin are equal. nih.gov Research indicates that the highest oil washing efficiency corresponds directly with the formulation that produces the lowest IFT. nih.gov

Formulations often consist of a blend of different surfactants to achieve desired properties. For instance, combinations of internal olefin sulfonates (IOS) and ether sulfates have shown promise in core flooding experiments. google.com The goal is to create robust formulations that maintain low IFT across a range of reservoir conditions while minimizing the need for expensive co-solvents like alcohols, which are often used to avoid highly viscous microemulsions. google.com The development of novel surfactants, such as specific alkyl methylnaphthalene sulfonates, provides candidates for EOR that are highly efficient at low concentrations without requiring alkali, thus reducing costs and avoiding potential formation damage. researchgate.net

Application in Textile and Material Processing

This compound is a versatile auxiliary chemical in the processing of textiles and other materials, valued for its stability in acidic, alkaline, and hard water conditions. ligninchina.comzjzgchem.com

Wetting and Penetration in Refining and Bleaching Processes

Prior to dyeing, textiles undergo several preparatory stages, such as scouring, refining, and bleaching, to remove natural and processing-related impurities. chinalignin.comgreenagrochem.com this compound serves as a powerful wetting and penetrating agent in these processes. ligninchina.comgreenagrochem.com It enables aqueous solutions to spread more uniformly and penetrate deeply into the textile fibers, facilitating the thorough removal of substances like oils, waxes, and dirt. chinalignin.comgreenagrochem.com This ensures a cleaner and more receptive surface for subsequent treatments like dyeing and finishing. chinalignin.com

Emulsification and Stabilization in Rubber Production and Latex Technology

Functions of this compound in Industrial Processes

| Industry | Process | Primary Function | Benefit | Source |

|---|---|---|---|---|

| Textiles | Dyeing | Dispersing Agent | Ensures uniform color uptake and prevents patchiness. | chinalignin.comlignincorp.comgreenagrochem.com |

| Textiles | Refining/Bleaching | Wetting & Penetrating Agent | Aids in the removal of impurities like oils and waxes. | chinalignin.comligninchina.comgreenagrochem.com |

| Rubber | Latex Polymerization | Emulsifier & Stabilizer | Prevents coagulation and ensures product uniformity. | chinalignin.comgreenagrochem.com |

| Paper | Coating | Dispersing Agent | Improves smoothness and printability of paper. | chinalignin.com |

| Leather | Tanning & Dyeing | Auxiliary Tanning & Dispersing Agent | Enhances softness, fullness, and dye penetration. | greenagrochem.com |

Contributions to Paper Manufacturing and Leather Tanning Processes

Beyond textiles and rubber, this compound finds application in paper and leather manufacturing. In the paper industry, it functions as a dispersant for pigments and fillers used in paper coatings. chinalignin.comzjzgchem.com This action helps to improve the smoothness and printability of the final paper product. chinalignin.com

In leather processing, it is used as an auxiliary or synthetic tanning agent (syntan). zjzgchem.comgreenagrochem.com It helps to reinforce the collagen matrix of the hide and prepares it for further treatments. greenagrochem.com As a dispersing agent, it promotes the even penetration of tanning agents and dyes into the leather, which enhances the uniformity of the color and texture while contributing to the fullness and softness of the final product. chinalignin.comgreenagrochem.com

Innovation in Construction Material Additives

While more commonly known as a wetting and dispersing agent, Sodium Dibutylnaphthalene Sulphonate exhibits properties that contribute to the rheological modification of cement systems. As an anionic surfactant, it lowers the surface tension of liquid mixtures, which is a key characteristic of superplasticizers. greenagrochem.com By adsorbing onto cement particles, it imparts a negative charge, causing electrostatic repulsion that prevents flocculation and improves the dispersion of the cement grains. ijcce.ac.ir This dispersing effect is fundamental to the functionality of superplasticizers, which are designed to increase the fluidity of cement paste.

In comparison to well-established superplasticizers like Sodium Naphthalene Sulfonate Formaldehyde (B43269) (SNF), Sodium Dibutylnaphthalene Sulphonate is considered to have a more specialized role. greenagrochem.com SNF is known for its ability to significantly reduce water content in concrete mixes, leading to high-strength and high-performance concrete. greenagrochem.comvinatiorganics.comvi-sight.com The performance of naphthalene-based superplasticizers is often linked to their molecular weight, with higher molecular weight fractions generally providing better workability. researchgate.net While detailed research specifically on the superplasticizing efficacy of this compound is limited, its dispersing capabilities suggest a potential, albeit likely less potent, fluidifying effect compared to polymeric superplasticizers like SNF. greenagrochem.com

The workability and fluidity of concrete and mortar are directly influenced by the dispersion of cement particles and the reduction of inter-particle friction. Sodium Dibutylnaphthalene Sulphonate contributes to improved workability primarily through its superior wetting action. greenagrochem.com It facilitates the uniform penetration and coating of water on solid components within the mix, which is essential for optimal hydration and binding. greenagrochem.com By reducing the resistance at the solid-liquid interface, it enhances the flow and plasticity of the mixture, making it easier to pour, mold, and finish. greenagrochem.com

This enhancement of workability simplifies the application process and can lead to a smoother surface finish and better adhesion between layers. greenagrochem.com Furthermore, in mixes with dry or porous aggregates, the wetting properties of Sodium Dibutylnaphthalene Sulphonate can help to minimize air entrapment, thereby improving the integrity of the hardened material. greenagrochem.com The use of such admixtures can lead to a more homogenous and workable concrete mix, which is less prone to segregation and bleeding. giantbms.com

Explorations in Biomedical and Biotechnological Research